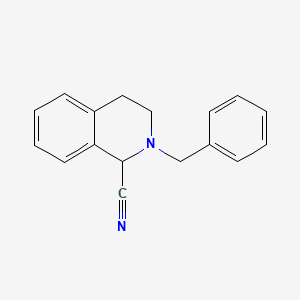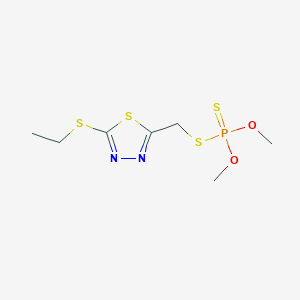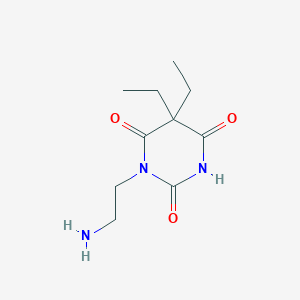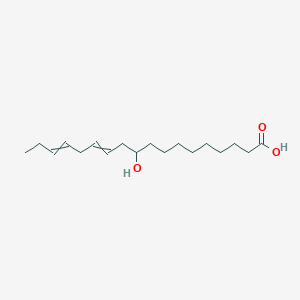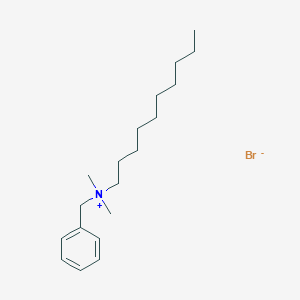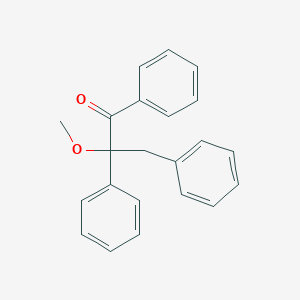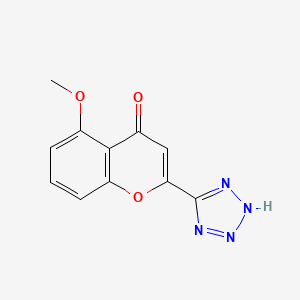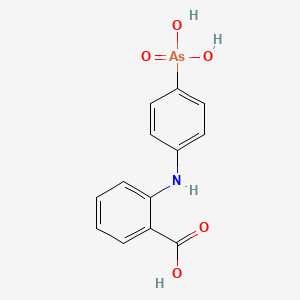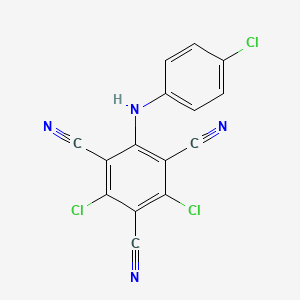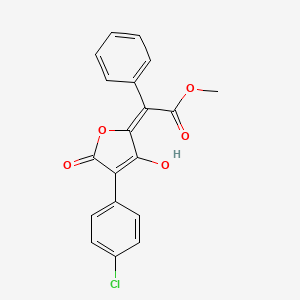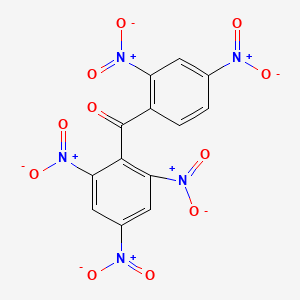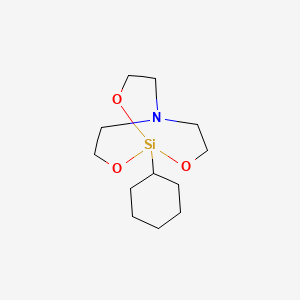
1-Cyclohexylsilatrane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 1-Cyclohexylsilatrane typically involves the reaction of cyclohexylamine with trialkoxysilanes under controlled conditions. One common method includes the use of cyclohexylamine and triethoxysilane in the presence of a catalyst such as titanium tetrachloride . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures to facilitate the formation of the silatrane structure .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include additional purification steps such as distillation or recrystallization to obtain the desired product.
Chemical Reactions Analysis
1-Cyclohexylsilatrane undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of silanol or siloxane derivatives.
Reduction: Reduction reactions can be carried out using hydride donors such as lithium aluminum hydride, resulting in the formation of silane derivatives.
Substitution: Nucleophilic substitution reactions can occur with halogenated reagents, leading to the formation of substituted silatranes.
Common reagents and conditions for these reactions include the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM), and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include various silane, silanol, and siloxane derivatives.
Scientific Research Applications
1-Cyclohexylsilatrane has found applications in several scientific research areas:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: Studies have explored its potential as a bioactive compound with applications in drug delivery and as a scaffold for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclohexylsilatrane involves its interaction with various molecular targets and pathways. Its unique structure allows it to form stable complexes with metal ions, which can be utilized in catalysis and other chemical processes. Additionally, its ability to undergo oxidation and reduction reactions makes it a versatile compound in various chemical transformations .
Comparison with Similar Compounds
1-Cyclohexylsilatrane can be compared to other silatranes such as 1-Phenylsilatrane and 1-Methylsilatrane . While these compounds share a similar core structure, the presence of different substituents (cyclohexyl, phenyl, methyl) imparts unique properties to each compound. For example, this compound exhibits enhanced stability and reactivity compared to its phenyl and methyl counterparts, making it more suitable for certain applications .
Similar compounds include:
- 1-Phenylsilatrane
- 1-Methylsilatrane
- 1-Ethylsilatrane
These compounds highlight the versatility of the silatrane family and their potential for various applications in science and industry.
Properties
CAS No. |
31865-49-3 |
|---|---|
Molecular Formula |
C12H23NO3Si |
Molecular Weight |
257.40 g/mol |
IUPAC Name |
1-cyclohexyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane |
InChI |
InChI=1S/C12H23NO3Si/c1-2-4-12(5-3-1)17-14-9-6-13(7-10-15-17)8-11-16-17/h12H,1-11H2 |
InChI Key |
MVTYGOLWLNDFRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)[Si]23OCCN(CCO2)CCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


